molecular formula C8F16 B1679598 Perfluoro-1,3-dimethylcyclohexane CAS No. 335-27-3

Perfluoro-1,3-dimethylcyclohexane

Cat. No. B1679598
CAS RN: 335-27-3
M. Wt: 400.06 g/mol
InChI Key: LOQGSOTUHASIHI-UHFFFAOYSA-N
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Description

Perfluoro-1,3-dimethylcyclohexane is a fluorocarbon liquid, which is a perfluorinated derivative of the hydrocarbon 1,3-dimethylcyclohexane . It is chemically and biologically inert .


Synthesis Analysis

Perfluoro-1,3-dimethylcyclohexane can be manufactured by the Fowler process, which involves moderating the action of elemental fluorine with cobalt fluoride in the gas phase from meta-xylene . This is preferred as the starting material over 1,3-dimethylcyclohexane as less fluorine is required .


Molecular Structure Analysis

The molecular formula of Perfluoro-1,3-dimethylcyclohexane is C8F16 . The IUPAC name is 1,1,2,2,3,3,4,5,5,6-Decafluoro-4,6-bis (trifluoromethyl)cyclohexane .


Chemical Reactions Analysis

As per the available information, Perfluoro-1,3-dimethylcyclohexane is chemically inert . This means it does not readily react with other substances.


Physical And Chemical Properties Analysis

Perfluoro-1,3-dimethylcyclohexane is a clear, colorless liquid . It has a relatively high density and low viscosity and surface tension . It rapidly evaporates and is a relatively good solvent for gases, but a poor solvent for solids and liquids . It is thermally stable to over 400 °C .

Scientific Research Applications

Phase Behavior in Binary and Ternary Mixtures

Perfluoro-1,3-dimethylcyclohexane's phase behavior has been studied in binary mixtures with methane and propane, as well as in ternary mixtures with methane + n-hexane and methane + n-decane. These studies at 373.15 K help in understanding the liquid bubble point and retrograde dew point pressures of these mixtures, which are critical for industrial applications (Gozalpour, Al-Saleh, Tohidi, Danesh, & Todd, 2010).

Fluorination in Gas-Liquid Reactors

Research on the fluorination of perfluoro-1,3-dimethylcyclohexane in gas-fluid reactors demonstrates its reactivity and suitability for studying the fluorination of organic compounds. This highlights its potential use in chemical synthesis and industrial applications (Kambur, Pashkevich, Alekseev, Yampolskii, & Alentev, 2019).

Photophysics in Solvent Solutions

Investigations into the photophysics of thiophosgene in solutions of perfluoro-1,3-dimethylcyclohexane reveal the behavior of this compound under varying concentrations, providing insights into its applications in photophysical studies and potentially in optoelectronics (Szymański, Maciejewski, & Steer, 1993).

Synthesis and Basicity in Organic Chemistry

The synthesis and basicity of perfluorocyclohexenyl anions derived from perfluoro-1,3-dimethylcyclohexane have been studied. This research contributes to our understanding of the behavior of these compounds in various chemical environments, which is valuable for the development of new materials and chemicals (Chen & Lemal, 2004).

Plasma Polymerization in Materials Science

The plasma polymerization of perfluoro-1,3-dimethylcyclohexane, among other monomers, has been compared under identical conditions. This research is important for understanding the polymerization process and for the development of new polymer-based materials (Hynes, Shenton, & Badyal, 1996).

Safety And Hazards

Perfluoro-1,3-dimethylcyclohexane is considered to have no main hazards under occupational safety and health (OHS/OSH) standards . It has no flash point and no autoignition temperature .

properties

IUPAC Name

1,1,2,2,3,3,4,5,5,6-decafluoro-4,6-bis(trifluoromethyl)cyclohexane
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InChI

InChI=1S/C8F16/c9-1(7(19,20)21)3(11,12)2(10,8(22,23)24)5(15,16)6(17,18)4(1,13)14
Source PubChem
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InChI Key

LOQGSOTUHASIHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8F16
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DSSTOX Substance ID

DTXSID0036926
Record name Perfluoro-1,3-dimethylcyclohexane
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Molecular Weight

400.06 g/mol
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Perfluoro(1,3-dimethylcyclohexane)
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Product Name

Perfluoro-1,3-dimethylcyclohexane

CAS RN

335-27-3
Record name Perfluoro(1,3-dimethylcyclohexane)
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Record name Perfluoro(1,3-dimethylcyclohexane)
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Record name Perfluoro(1,3-dimethylcyclohexane)
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Record name Cyclohexane, 1,1,2,2,3,3,4,5,5,6-decafluoro-4,6-bis(trifluoromethyl)-
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Record name Perfluoro-1,3-dimethylcyclohexane
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Record name 1,1,2,2,3,3,4,5,5,6-decafluoro-4,6-bis(trifluoromethyl)cyclohexane
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Record name PERFLUORODIMETHYLCYCLOHEXANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluoro-1,3-dimethylcyclohexane

Citations

For This Compound
471
Citations
A Weber, R Pöckelmann, CP Klages - Journal of Vacuum Science & …, 1998 - pubs.aip.org
The electrical and optical properties of amorphous fluorocarbon films (a -C:F) prepared by plasma polymerization have been investigated. Perfluoro-1,3-dimethylcyclohexane was …
Number of citations: 33 pubs.aip.org
F Gozalpour, I Al-Saleh, B Tohidi, A Danesh… - Fluid phase …, 2010 - Elsevier
Phase behaviour measurement of binary mixtures of perfluoro-1,3-dimethylcyclohexane with methane and propane, and ternary mixtures of perfluoro-1,3-dimethylcyclohexane with …
Number of citations: 3 www.sciencedirect.com
PS Kambur, DS Pashkevich, YI Alekseev… - Russian Journal of …, 2019 - Springer
Process of fluorination of perfluorodecalin and perfluoro-1,3-dimethyl cyclohexane with fluorine in a gas-fluid reactor with a high-speed stirrer was experimentally studied. It was shown …
Number of citations: 10 link.springer.com
AM Hynes, MJ Shenton, JPS Badyal - Macromolecules, 1996 - ACS Publications
The plasma polymerization of a variety of substituted perfluorocyclohexane monomers (perfluorocyclohexane, perfluoromethylcyclohexane, perfluoro-1,2-dimethylcyclohexane, …
Number of citations: 23 pubs.acs.org
ME Sigman, MB Wise, MR Guerin, TM McCoig… - 2000 …, 2000 - technicalreports.ornl.gov
On February 14 and 15, 2000, a demonstration of current perfluorocarbon tagging technology and the future potential of these methods was held at Oak Ridge National Laboratory (…
Number of citations: 6 technicalreports.ornl.gov
PS Kambur, DS Pashkevich, VB Petrov… - Russian Journal of …, 2019 - Springer
The reaction of 1,1,1,2-tetrafluoroethane with fluorine in a gas-liquid reactor with a high-speed stirrer and with perfluorodecalin or perfluoro-1,3-dimethylcyclohexane as a liquid phase …
Number of citations: 4 link.springer.com
A Maciejewski, M Sikorski, M Szymanski… - International Journal of …, 1992 - Elsevier
The quenching by benzene, 3-methylpentane, n-decane and n-hexadecane of the second excited singlet state of xanthione (τ s 2 = 160 ps) in inert, nonpolar perfluoro-1,3-…
Number of citations: 11 www.sciencedirect.com
G Wenska, K Taras-Goślińska… - Photochemical & …, 2011 - pubs.rsc.org
The absorption, phosphorescence and phosphorescence excitation spectra, phosphorescence quantum yields, and T1 excited state lifetimes of four 4-thiouracil derivatives were …
Number of citations: 9 pubs.rsc.org
X Chen, DM Lemal - The Journal of Organic Chemistry, 2004 - ACS Publications
Electron transfer to perfluoro-1,3-dimethylcyclohexane in moist THF has yielded two quite different products. Tetrabutylammonium iodide irradiated with ultraviolet light gives a …
Number of citations: 4 pubs.acs.org
GA Kichigina, PP Kushch, DP Kiryukhin… - High Energy …, 2021 - Springer
The kinetics of radiation-initiated telomerization of tetrafluoroethylene in perfluoromethylcyclohexane and perfluoro-1,3-dimethylcyclohexane has been studied, and new perfluorinated …
Number of citations: 2 link.springer.com

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